

Application Notes and Protocols: Dezecapavir (VH-499)

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Compound of Interest

Compound Name: *Dezecapavir*

Cat. No.: *B15583101*

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Introduction

Dezecapavir (also known as VH-499) is a novel, highly potent, investigational small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It demonstrates picomolar antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates. **Dezecapavir** represents a new class of antiretroviral compounds that target multiple stages of the HIV-1 lifecycle, making it a promising candidate for further research and development in the field of HIV-1 therapeutics. These application notes provide an overview of **Dezecapavir**'s mechanism of action, key quantitative data, and detailed protocols for its laboratory application.

Mechanism of Action

Dezecapavir is an HIV-1 capsid inhibitor that disrupts the normal function of the viral capsid protein (p24) at multiple, distinct stages of the viral lifecycle. The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for several key viral processes. **Dezecapavir** binds to a conserved pocket on the capsid protein, interfering with essential protein-protein interactions.^{[1][2]}

The inhibitory effects of **Dezecapavir** are multifaceted and include:

- **Inhibition of Nuclear Import:** **Dezecapavir** interferes with the transport of the viral pre-integration complex (PIC) into the nucleus of the host cell. This is a critical step for the virus to access the host cell's genetic material.[3]
- **Disruption of Virion Assembly and Maturation:** During the late stages of the viral lifecycle, **Dezecapavir** disrupts the proper assembly of new viral particles. This leads to the formation of malformed, non-infectious virions.[3]
- **Alteration of Capsid Stability:** **Dezecapavir** can induce premature disassembly or hyper-stabilization of the viral capsid, both of which are detrimental to successful infection.

This multi-stage mechanism of action contributes to the high potency of **Dezecapavir** and may present a higher barrier to the development of viral resistance.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity, cytotoxicity, and clinical efficacy data for **Dezecapavir**.

Table 1: In Vitro Antiviral Activity of **Dezecapavir** against HIV-1[4]

Virus Strain/Isolate	Cell Line	EC50 (nM)
NLRepRluc-WT	MT-2	0.023 ± 0.008
Chimeric viruses with clinical isolate CA sequences (median)	-	0.058

EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity of **Dezecapavir**[4]

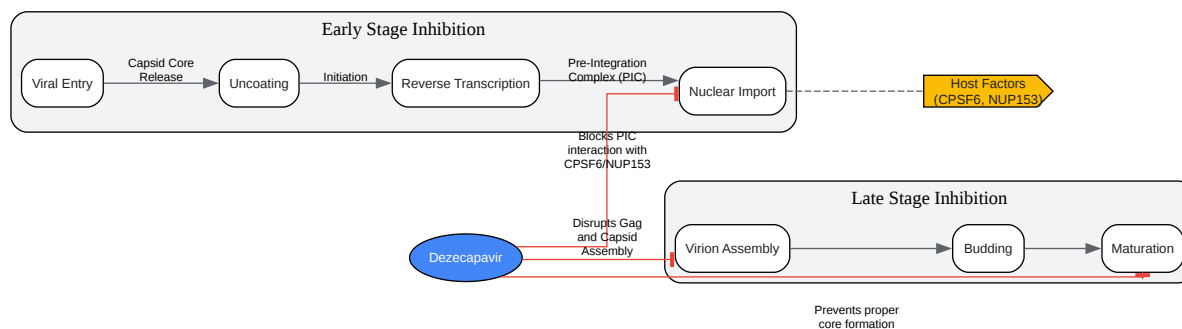
Cell Line	CC50 (μM)
MT-2	>20

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Table 3: In Vivo Antiviral Efficacy of **Dezecapavir** (Phase 2a Clinical Trial)

Oral Dose	Mean Maximum Viral Load Reduction (log10 copies/mL)
25 mg	-1.8
100 mg	-1.8
250 mg	-2.2

Signaling Pathway and Mechanism of Action Diagram



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Caption: Mechanism of action of **Dezecapavir** on the HIV-1 lifecycle.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of **Dezecapavir** against HIV-1 replication. A common method utilizes a reporter virus (e.g., expressing luciferase) in a susceptible cell line.

Materials:

- **Dezecapavir** (VH-499)
- MT-2 cells (or other susceptible human T-cell line)
- Replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- Luciferase assay reagent
- Luminometer
- Dimethyl sulfoxide (DMSO)

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **Dezecapavir** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the **Dezecapavir** stock solution in complete cell culture medium to achieve a range of final assay concentrations (e.g., 10-fold dilutions from 1 μ M to 0.1 pM). Include a no-drug (vehicle) control (DMSO only).
- Cell Plating:

- Seed MT-2 cells into a 96-well plate at a density of 1×10^4 cells per well in 50 μL of complete medium.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Infection:
 - Add 50 μL of the diluted **Dezecapavir** or vehicle control to the appropriate wells.
 - Immediately add 100 μL of HIV-1 reporter virus diluted in complete medium to each well (multiplicity of infection, MOI, should be optimized for the specific virus and cell line).
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
 - Read the luminescence signal using a luminometer.
- Data Analysis:
 - Calculate the percentage of viral inhibition for each **Dezecapavir** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the log of the **Dezecapavir** concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.

Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of **Dezecapavir** to assess its effect on host cell viability.

Materials:

- **Dezecapavir** (VH-499)

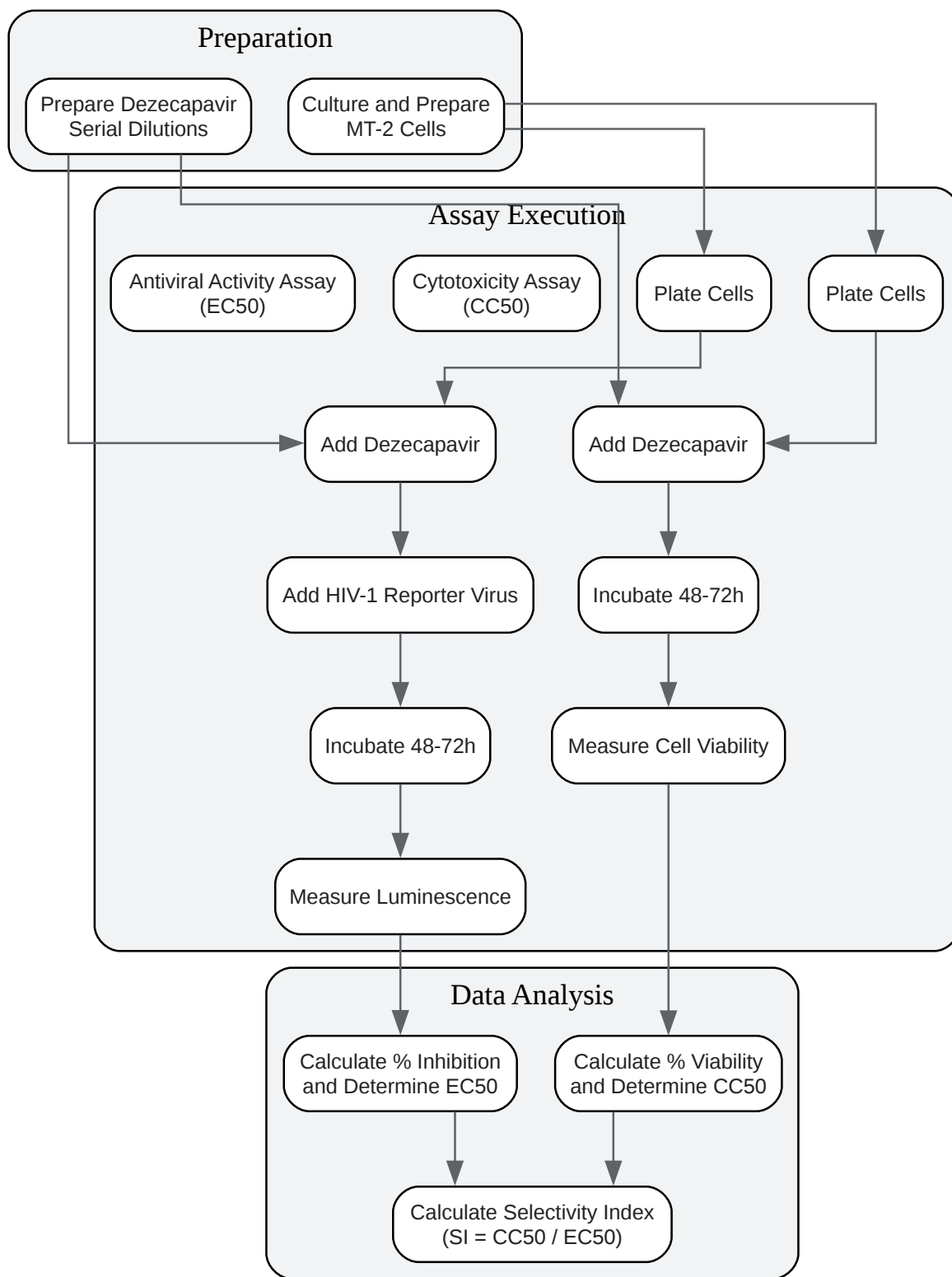
- MT-2 cells
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
- Spectrophotometer or luminometer
- Dimethyl sulfoxide (DMSO)

Procedure:

- Compound and Cell Plating:
 - Prepare serial dilutions of **Dezecapavir** in complete cell culture medium as described in Protocol 1.
 - Seed MT-2 cells into a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete medium.
 - Add 100 μ L of the diluted **Dezecapavir** or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time to allow for colorimetric or luminescent signal development.
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each **Dezecapavir** concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the **Dezecapavir** concentration and fit the data to a four-parameter logistic dose-response curve to determine the CC50 value.

Experimental Workflow Diagram



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Caption: Generalized experimental workflow for evaluating **Delezcapavir**.

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